1-[(2-Chlorophenyl)methyl]-2-ethylsulfanylbenzimidazole
Overview
Description
1-[(2-Chlorophenyl)methyl]-2-ethylsulfanylbenzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features a chlorophenyl group and an ethylsulfanyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-2-ethylsulfanylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzyl chloride and 2-ethylsulfanylbenzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-chlorobenzyl chloride is added dropwise to a solution of 2-ethylsulfanylbenzimidazole and potassium carbonate in DMF or DMSO. The mixture is then stirred at an elevated temperature (around 80-100°C) for several hours.
Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorophenyl)methyl]-2-ethylsulfanylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydride), polar aprotic solvents (e.g., DMF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-2-ethylsulfanylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-2-ethylsulfanylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes, preventing substrate binding and catalysis.
Modulating Receptors: Interacting with cell surface receptors, altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]benzimidazole: Lacks the ethylsulfanyl group, which may affect its biological activity.
2-Ethylsulfanylbenzimidazole: Lacks the chlorophenyl group, which may influence its chemical reactivity and interactions.
1-[(2-Bromophenyl)methyl]-2-ethylsulfanylbenzimidazole: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
Uniqueness: 1-[(2-Chlorophenyl)methyl]-2-ethylsulfanylbenzimidazole is unique due to the presence of both the chlorophenyl and ethylsulfanyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-ethylsulfanylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c1-2-20-16-18-14-9-5-6-10-15(14)19(16)11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMTZRNPUTCBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197908 | |
Record name | 1-[(2-Chlorophenyl)methyl]-2-(ethylthio)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428829-03-2 | |
Record name | 1-[(2-Chlorophenyl)methyl]-2-(ethylthio)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428829-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chlorophenyl)methyl]-2-(ethylthio)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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